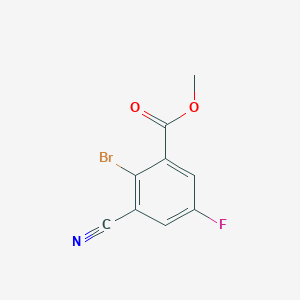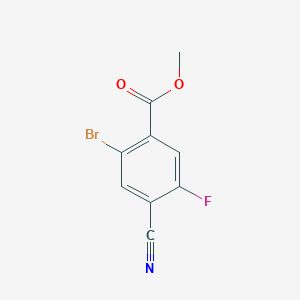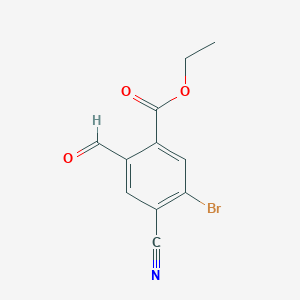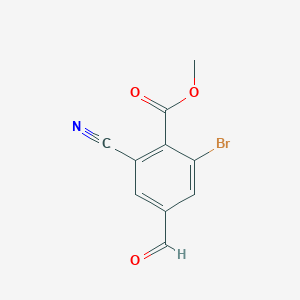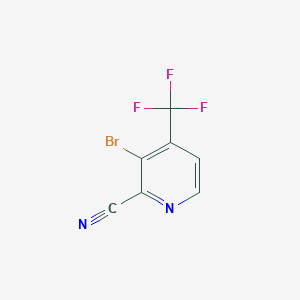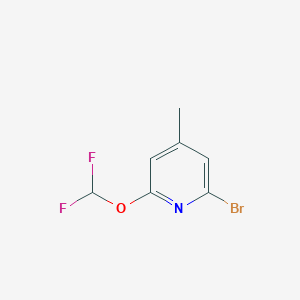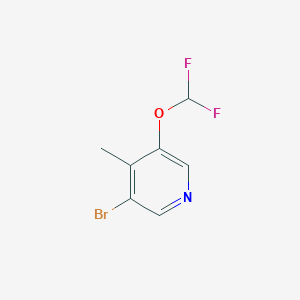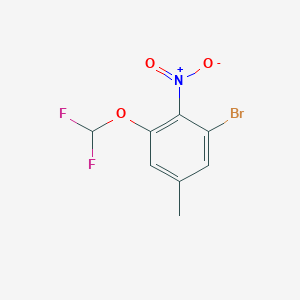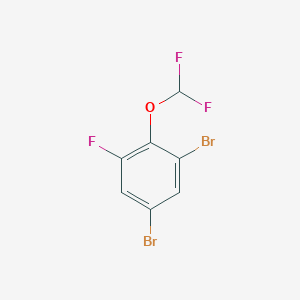
1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene
Overview
Description
1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene is a chemical compound with the CAS Number: 1803814-87-0 . It has a molecular weight of 319.9 and its IUPAC name is 1,5-dibromo-2-(difluoromethoxy)-3-fluorobenzene . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene is 1S/C7H3Br2F3O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Scientific Research Applications
Organometallic Chemistry and Catalysis
1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene may be relevant in the field of organometallic chemistry. Fluorinated benzenes, like this compound, are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce their ability to donate π-electron density, making them weakly binding to metal centres and useful as non-coordinating solvents or as readily displaced ligands. This characteristic can be exploited in catalytic reactions and in the development of well-defined complexes of fluorobenzenes (Pike, Crimmin, & Chaplin, 2017).
Spectroscopic Analysis
In spectroscopic studies, similar fluorinated benzenes have been analyzed to understand their vibrational properties. For example, 2-chloro-1,3-dibromo-5-fluorobenzene has been examined using FTIR and Raman spectroscopy, contributing to understanding the molecular structure and behavior of these compounds (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Crystal Structure Analysis
The crystal structures of fluorobenzenes, including compounds similar to 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene, have been studied to understand C−H···F interactions. These studies are crucial in evaluating weak acceptor capabilities of the C−F group and understanding the molecular arrangements in crystal form (Thalladi et al., 1998).
Electrochemical Fluorination
Compounds like 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene can also be significant in the context of electrochemical fluorination. Studies have been conducted on the electrochemical fluorination of aromatic compounds, leading to the creation of various fluorinated products. These findings are relevant for the synthesis and modification of fluorinated compounds in industrial applications (Momota, Kato, Morita, & Matsuda, 1994).
Synthesis of Derivatives
Research into the synthesis of difluoromethoxy- and difluorothiomethoxyarenes, using gases like fluoroform as a source, demonstrates the potential for creating derivatives of compounds like 1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene. This process is significant in organic chemistry for generating compounds with specific properties (Thomoson & Dolbier, 2013).
Biodegradation Studies
Research on the biodegradation of difluorobenzenes by specific microbial strains provides insights into environmental aspects and the potential bioremediation of such compounds. Understanding how these compounds degrade in natural environments is crucial for assessing their environmental impact (Moreira, Amorim, Carvalho, & Castro, 2009).
Safety and Hazards
properties
IUPAC Name |
1,5-dibromo-2-(difluoromethoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDZUMQSFPIZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229328 | |
| Record name | Benzene, 1,5-dibromo-2-(difluoromethoxy)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-difluoromethoxy-3-fluorobenzene | |
CAS RN |
1803814-87-0 | |
| Record name | Benzene, 1,5-dibromo-2-(difluoromethoxy)-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803814-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,5-dibromo-2-(difluoromethoxy)-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




